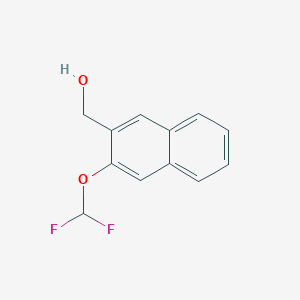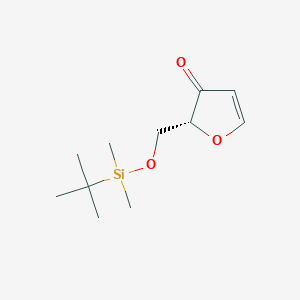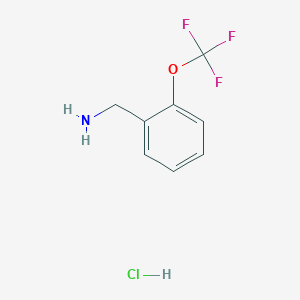
2-(Difluoromethoxy)naphthalene-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometoxi)naftaleno-3-metanol es un compuesto orgánico con la fórmula molecular C11H10F2O2. Se caracteriza por la presencia de un grupo difluorometoxi unido a un anillo de naftaleno, junto con un grupo metanol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Difluorometoxi)naftaleno-3-metanol típicamente involucra la introducción del grupo difluorometoxi al anillo de naftaleno. Un método común es la reacción de derivados de naftaleno con agentes difluorometilantes bajo condiciones específicas. Por ejemplo, la difluorometilación de naftaleno se puede lograr utilizando reactivos de difluorocarbeno en presencia de una base .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de difluorometilación a gran escala, utilizando sistemas catalíticos avanzados para garantizar un alto rendimiento y pureza. El uso de catalizadores basados en metales y condiciones de reacción optimizadas puede facilitar la producción eficiente de 2-(Difluorometoxi)naftaleno-3-metanol .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Difluorometoxi)naftaleno-3-metanol sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo metanol se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de alcohol.
Sustitución: El grupo difluorometoxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio (NaOCH3) para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metanol puede producir ácido naftaleno-3-carboxílico, mientras que la reducción puede producir varios derivados de alcohol .
Aplicaciones Científicas De Investigación
2-(Difluorometoxi)naftaleno-3-metanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de vías e interacciones biológicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometoxi)naftaleno-3-metanol involucra su interacción con objetivos moleculares específicos. El grupo difluorometoxi puede influir en la reactividad y la afinidad de unión del compuesto a varias enzimas y receptores. Las vías involucradas pueden incluir la inhibición o activación de procesos bioquímicos específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- Naftaleno, 2-(difluorometil)-3-metoxi-
- 2-(Difluorometoxi)naftaleno
Singularidad
2-(Difluorometoxi)naftaleno-3-metanol es único debido a la presencia de ambos grupos difluorometoxi y metanol, que confieren propiedades químicas y reactividad distintas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
1261488-19-0 |
|---|---|
Fórmula molecular |
C12H10F2O2 |
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
[3-(difluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12,15H,7H2 |
Clave InChI |
GFGZSXZGGFKCJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)CO)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)

![6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11880901.png)




![6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11880926.png)





